molecular formula C18H20FN3S B5877638 4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide

4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide

Cat. No.: B5877638
M. Wt: 329.4 g/mol
InChI Key: UWZOVKKMYBMIFE-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group, a methylphenyl group, and a carbothioamide group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methylbenzene derivative and a Lewis acid catalyst.

    Formation of the Carbothioamide Group: The carbothioamide group can be formed by reacting the piperazine derivative with thiophosgene or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, Lewis acids, bases, and various nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide
  • 4-(2-bromophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide
  • 4-(2-iodophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide

Uniqueness

4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3S/c1-14-5-4-6-15(13-14)20-18(23)22-11-9-21(10-12-22)17-8-3-2-7-16(17)19/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZOVKKMYBMIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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